molecular formula C17H15ClF3NO3 B2968648 N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 1795420-14-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2968648
M. Wt: 373.76
InChI Key: IGIHSIQQZSVPSN-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide, commonly known as ML347, is a small molecule inhibitor that has been widely used in scientific research due to its unique properties. This compound was first synthesized in 2010 by a team of scientists at the Scripps Research Institute in Florida, USA. Since then, ML347 has been extensively studied for its potential applications in various fields of research, including cancer biology, immunology, and neuroscience.

Scientific Research Applications

Supramolecular Chemistry and Material Science

The study of supramolecular chemistry involves the exploration of structures that are formed through non-covalent interactions. A related study focused on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which showcases the ability of aryl rings to self-assemble into π-stacked structures surrounded by a triple helical network of hydrogen bonds. This mode of organization is suggestive of new approaches for designing columnar liquid crystals and materials with specific optical properties (M. Lightfoot et al., 1999).

Antipathogenic Activity

Compounds with structural similarities have been synthesized and tested for their interaction with bacterial cells, particularly focusing on their anti-pathogenic activity. Such studies highlight the potential of benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties, especially against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).

Organic Synthesis and Catalysis

Research in organic synthesis has explored the utility of N-(2-chlorophenyl)benzamides in the efficient synthesis of 2-substituted benzoxazoles via Cu-catalyzed intramolecular coupling cyclization reactions. This process demonstrates the compound's role in facilitating the formation of benzoxazoles, which are crucial in various pharmaceutical applications (Fengtian Wu et al., 2014).

Polymer Science

In polymer science, aromatic polyamides containing specific functional groups have been synthesized to study their properties, such as solubility, thermal stability, and structural characteristics. The inclusion of s-triazine rings and specific benzamide derivatives in the polymer backbone influences these properties, suggesting applications in materials science where high thermal stability and specific solubility characteristics are desired (A. D. Sagar et al., 1997).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO3/c1-24-15(13-4-2-3-5-14(13)18)10-22-16(23)11-6-8-12(9-7-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIHSIQQZSVPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide

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